N,N'-1,5-naphthalenediylbis(4-bromobenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-1,5-naphthalenediylbis(4-bromobenzamide) is a chemical compound with the molecular formula C24H16Br2N2O2 It is characterized by the presence of a naphthalene core linked to two bromobenzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,5-naphthalenediylbis(4-bromobenzamide) typically involves the reaction of 1,5-diaminonaphthalene with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-1,5-naphthalenediylbis(4-bromobenzamide) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups replacing the bromine atoms .
Wissenschaftliche Forschungsanwendungen
N,N’-1,5-naphthalenediylbis(4-bromobenzamide) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-1,5-naphthalenediylbis(4-bromobenzamide) involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-1,4-naphthalenediylbis(4-methoxybenzenesulfonamide): This compound has a similar naphthalene core but different substituents, leading to different chemical and biological properties.
N,N’-1,5-naphthalenediylbis(4-methoxybenzenesulfonamide): Another similar compound with methoxy groups instead of bromine atoms, which affects its reactivity and applications.
Uniqueness
N,N’-1,5-naphthalenediylbis(4-bromobenzamide) is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions. This makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C24H16Br2N2O2 |
---|---|
Molekulargewicht |
524.2 g/mol |
IUPAC-Name |
4-bromo-N-[5-[(4-bromobenzoyl)amino]naphthalen-1-yl]benzamide |
InChI |
InChI=1S/C24H16Br2N2O2/c25-17-11-7-15(8-12-17)23(29)27-21-5-1-3-19-20(21)4-2-6-22(19)28-24(30)16-9-13-18(26)14-10-16/h1-14H,(H,27,29)(H,28,30) |
InChI-Schlüssel |
WTTHCNUZXBWCBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)Br)C(=C1)NC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.